P2Y₆ Receptor Antagonism: 6-Chloro and 6-Fluoro Outperform Other Halogen Positions
In a series of multiply substituted 2H-chromene derivatives evaluated for hP2Y₆ receptor antagonism, the 6-chloro analogue (compound 12) and the 6-fluoro analogue (compound 11) exhibited comparable potency, both achieving IC₅₀ values in the 1–2 µM range. In contrast, analogous halogen substitutions at the 5, 7, or 8 positions significantly reduced receptor affinity, demonstrating that the 6-position is uniquely tolerant of chlorine for this activity [1].
| Evidence Dimension | hP2Y₆ receptor antagonism (IC₅₀) |
|---|---|
| Target Compound Data | 6-chloro-2H-chromene analogue 12: IC₅₀ ~1–2 µM |
| Comparator Or Baseline | 6-fluoro analogue 11: IC₅₀ ~1–2 µM; 5-, 7-, or 8-halogen analogues: reduced affinity |
| Quantified Difference | 6-chloro and 6-fluoro show similar potency, while other halogen positions are markedly less active |
| Conditions | Calcium transient assay in hP2Y₆R-expressing astrocytoma cells, agonist UDP |
Why This Matters
For research programs targeting P2Y₆R-mediated pathways, the 6-chloro substitution offers a validated starting point with potency comparable to the 6-fluoro derivative but with distinct electronic properties that may influence off-target profiles.
- [1] Jung YH, Shah Q, Lewicki SA, Pramanik A, Gopinatth V, Pelletier J, Sévigny J, Iqbal J, Jacobson KA. Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y₆ Receptor Antagonists. ACS Chem Neurosci. 2022;13(18):2654-2667. doi:10.1021/acschemneuro.2c00412. View Source
